molecular formula C13H9F3N2O3 B6393637 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1261755-93-4

2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B6393637
CAS No.: 1261755-93-4
M. Wt: 298.22 g/mol
InChI Key: WKVDGCHTOTVHTG-UHFFFAOYSA-N
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Description

2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting 4-(trifluoromethoxy)phenylamine is coupled with isonicotinic acid under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted trifluoromethoxy groups.

Scientific Research Applications

2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound is investigated for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The isonicotinic acid moiety can chelate metal ions, influencing metalloprotein functions.

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-4-(trifluoromethoxy)butanoic acid
  • 4-(Trifluoromethyl)-L-phenylglycine

Comparison: 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of both the trifluoromethoxy group and the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications compared to its analogs.

Properties

IUPAC Name

2-amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)21-8-3-1-7(2-4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDGCHTOTVHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688245
Record name 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261755-93-4
Record name 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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